

Sodium Ethenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium ethenesulfonate

Cat. No.: B036808

[Get Quote](#)

An In-depth Overview of the Core Properties, Synthesis, and Applications of a Versatile Monomer

Sodium ethenesulfonate, also commonly known as sodium vinylsulfonate, is a highly reactive organosulfur monomer with significant applications across various scientific and industrial domains, including a noteworthy role in the pharmaceutical and biomedical sectors. Its unique molecular structure, featuring a vinyl group and a sulfonate salt, imparts valuable properties that are leveraged in polymerization and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a look into its applications relevant to researchers, scientists, and drug development professionals.

Core Properties and Molecular Structure

Sodium ethenesulfonate is a water-soluble compound typically supplied as a colorless to light-yellow aqueous solution.^[1] Its high reactivity stems from the carbon-carbon double bond, making it a valuable monomer for creating poly(anionic) polymers and copolymers.

CAS Number: 3039-83-6

Molecular Formula: $C_2H_3NaO_3S$

Molecular Structure:

The structure consists of a vinyl group ($\text{CH}_2=\text{CH}-$) directly attached to a sulfonate group ($-\text{SO}_3^-$), with a sodium cation (Na^+) as the counter-ion.

- SMILES: C=CS(=O)(=O)[O-].[Na+]
- InChI: InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
- InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M

The key physicochemical properties of **sodium ethenesulfonate** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	130.10 g/mol
Melting Point	-20 °C
Boiling Point	100 °C (at 101,325 Pa)
Density	1.176 g/mL at 25 °C
Refractive Index	$n_{20/D}$ 1.376
Water Solubility	Soluble
pKa	-2.71 (at 20 °C)
Appearance	Colorless to light yellow to light orange solution

Synthesis of Sodium Ethenesulfonate

The industrial production of **sodium ethenesulfonate** is primarily achieved through the alkaline hydrolysis of carbyl sulfate. This reaction is highly exothermic and necessitates precise control over temperature and pH. An alternative laboratory-scale synthesis involves the reaction of vinylsulfonic acid with sodium hydroxide under controlled pH conditions (pH 7–9).^[1] For high-purity applications, such as in polymer studies, purification of the resulting sodium salt can be performed using techniques like dialysis or ion-exchange chromatography to eliminate unreacted monomers and ionic byproducts.^[1]

Experimental Protocols

Synthesis of Poly(sodium vinylsulfonate)-Grafted Polyetheretherketone (PEEK) Surface

This protocol describes a single-step UV-induced graft polymerization method to create a poly(sodium vinylsulfonate)-grafted PEEK surface, which has shown potential in improving the osteogenic activity of the implant material.[\[2\]](#)

Materials:

- PEEK specimens
- Sodium vinylsulfonate
- Deionized water
- Acetone
- Ethanol
- UV light source (maximum intensity at 365 nm)

Procedure:

- Sample Preparation: Ultrasonically rinse the PEEK specimens sequentially with acetone, ethanol, and deionized water. Dry the samples at room temperature.[\[2\]](#)
- Grafting Solution Preparation: Prepare a 1.0 M solution of sodium vinylsulfonate in deionized water.[\[2\]](#)
- UV-Induced Graft Polymerization:
 - Immerse the cleaned PEEK specimens in the 1.0 M sodium vinylsulfonate solution.[\[2\]](#)
 - Irradiate the solution containing the PEEK specimens with UV light (maximum intensity at 365 nm) to initiate the graft polymerization reaction.[\[2\]](#)

- The duration of the UV irradiation can be varied (e.g., 20 min, 40 min, or 90 min) to achieve different grafting densities.[2]
- Post-Grafting Cleaning: After irradiation, thoroughly wash the grafted PEEK specimens with deionized water to remove any unreacted monomer and non-grafted polymer.
- Drying: Dry the poly(sodium vinylsulfonate)-grafted PEEK surfaces.

Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate) Hydrogels for Drug Delivery

This protocol outlines the synthesis of pH-sensitive hydrogels composed of acrylic acid and sodium vinyl sulfonate, which can be utilized for controlled drug delivery applications.[1]

Materials:

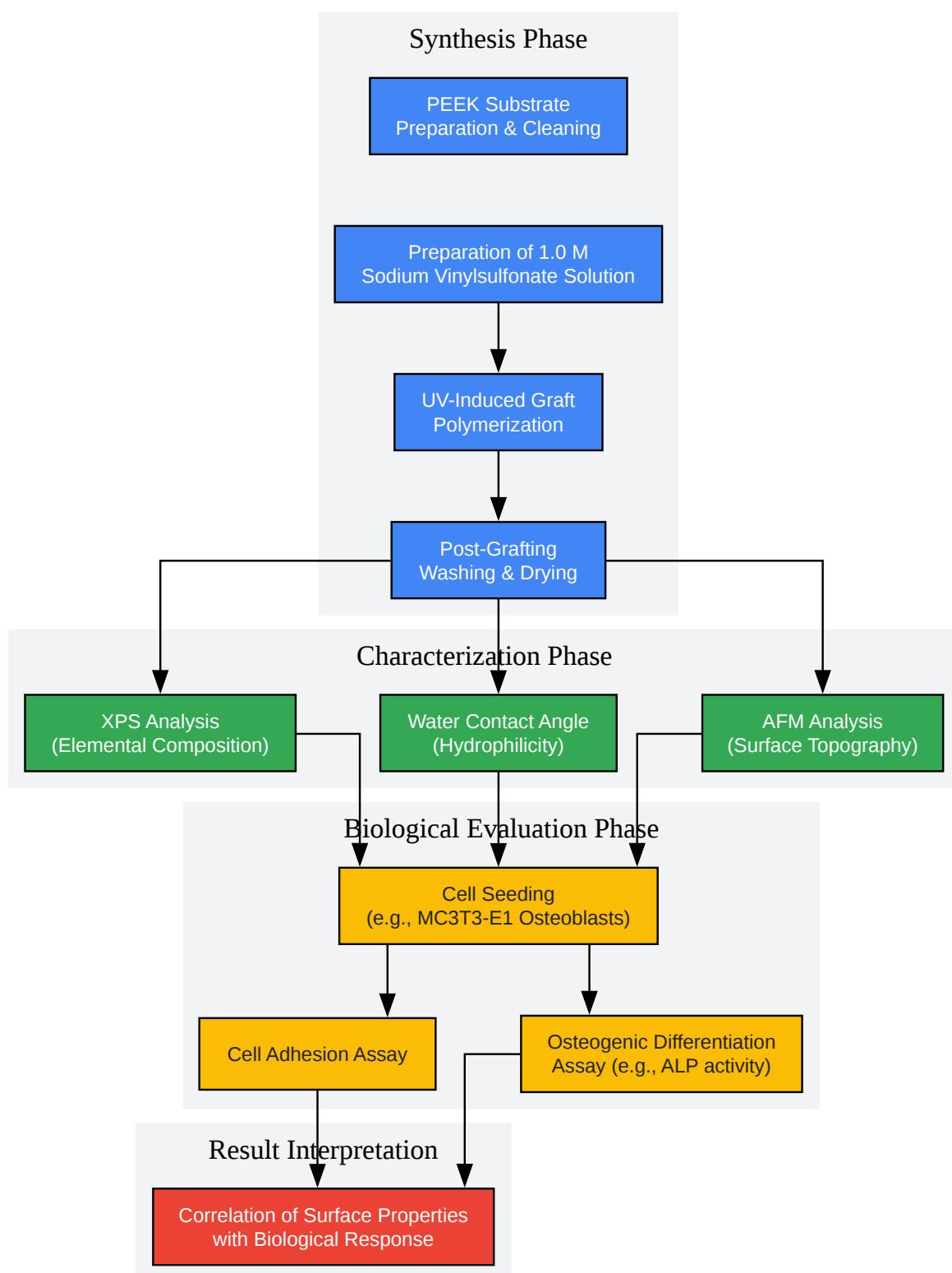
- Acrylic acid (AA)
- Sodium vinyl sulfonate (SVS)
- Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
- Benzoyl peroxide (BPO) as an initiator
- Deionized water
- Ethanol

Procedure:

- Monomer and Cross-linker Preparation:
 - In a round bottom flask, dissolve a weighed amount of sodium vinyl sulfonate in deionized water with constant stirring at ambient temperature.
 - In a separate flask, dissolve varying amounts of EGDMA and BPO in acrylic acid.[3]
- Polymerization Mixture Preparation:

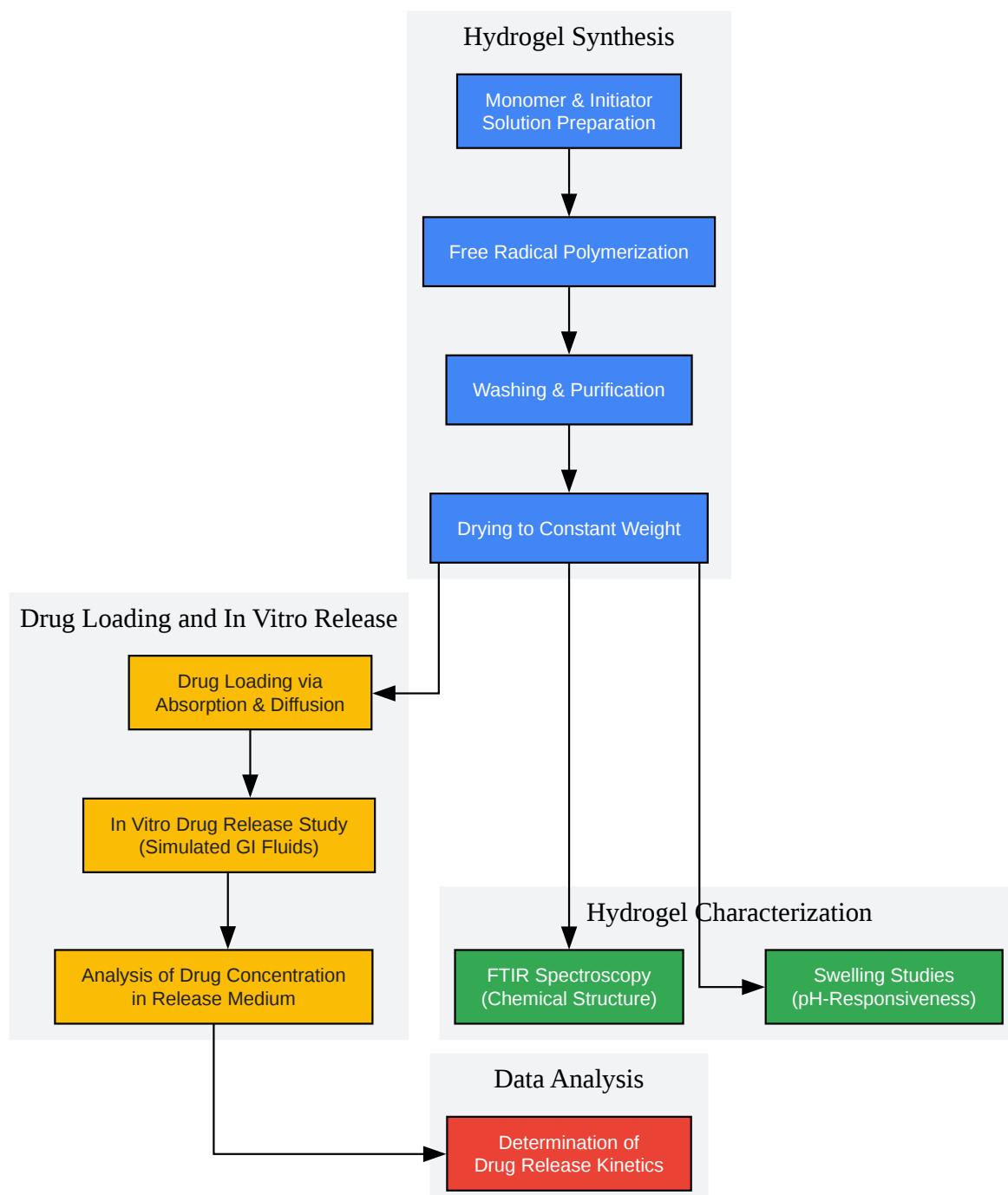
- Thoroughly mix the two solutions with continuous stirring until a homogenized mixture is achieved.[3]
- Adjust the final weight of the mixture with deionized water.[3]
- Polymerization:
 - Pour the final mixture into glass molds.
 - Place the molds in a pre-heated oven at 50°C for 2 hours.[1]
 - Increase the temperature to 60°C and maintain for 24 hours to ensure complete polymerization.[1]
- Purification:
 - After polymerization, remove the hydrogel from the molds.
 - Wash the hydrogel thoroughly with a water/ethanol mixture to remove any unreacted monomers and initiator.[1]
- Drying: Dry the hydrogel discs at 40°C until a constant weight is achieved.[1]

Applications in Research and Drug Development


Sodium ethenesulfonate and its polymeric derivatives have garnered significant interest in the biomedical and pharmaceutical fields due to their unique properties.

- Drug Delivery Systems: Copolymers containing sodium vinylsulfonate, such as poly(acrylic acid-co-vinylsulfonic acid), are used to create pH-sensitive hydrogels for controlled drug release.[3] The sulfonate groups contribute to the blood compatibility of these materials.[3]
- Biomaterial Surface Modification: Grafting poly(sodium vinylsulfonate) onto the surfaces of biomaterials like PEEK has been shown to enhance their hydrophilicity and improve cellular responses, such as osteoblast compatibility and osteogenic activity.[2] The negatively charged sulfonate groups are thought to play a role in this by chelating calcium ions, which can transduce osteogenic signals.[2]

- **Biocompatible Coatings:** The presence of sulfonate groups can reduce protein adsorption and platelet adhesion on material surfaces, making polymers derived from **sodium ethenesulfonate** promising candidates for creating biocompatible coatings for medical devices.
- **Pharmaceutical Intermediates:** **Sodium ethenesulfonate** serves as an intermediate in various organic syntheses within the pharmaceutical industry.


Logical and Experimental Workflows

While **sodium ethenesulfonate** is not directly involved in biological signaling pathways, its application in creating functional biomaterials for drug development involves a clear experimental workflow. The following diagram illustrates the key stages in the synthesis and characterization of a poly(sodium vinylsulfonate)-grafted surface for biomedical applications.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis and evaluation of a poly(sodium vinylsulfonate)-grafted surface.

The following diagram illustrates the process of creating a hydrogel for controlled drug release, from synthesis to in vitro testing.

[Click to download full resolution via product page](#)

Workflow for the synthesis and testing of a hydrogel-based drug delivery system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sodium Ethenesulfonate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036808#cas-number-and-molecular-structure-of-sodium-ethenesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com